molecular formula C7H12O4S B11517620 Dimethyl (dimethyl-lambda~4~-sulfanylidene)propanedioate

Dimethyl (dimethyl-lambda~4~-sulfanylidene)propanedioate

Cat. No.: B11517620
M. Wt: 192.24 g/mol
InChI Key: LSWXEHICZZAYOA-UHFFFAOYSA-N
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Description

13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE is a synthetic organic compound with a unique structure that includes a sulfur atom double-bonded to a carbon atom, which is part of a propanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The reaction conditions often require moderate to high temperatures and the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE is unique due to the presence of the sulfur atom double-bonded to a carbon atom within a propanedioate group

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

dimethyl 2-(dimethyl-λ4-sulfanylidene)propanedioate

InChI

InChI=1S/C7H12O4S/c1-10-6(8)5(12(3)4)7(9)11-2/h1-4H3

InChI Key

LSWXEHICZZAYOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=S(C)C)C(=O)OC

Origin of Product

United States

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